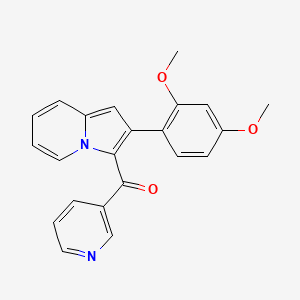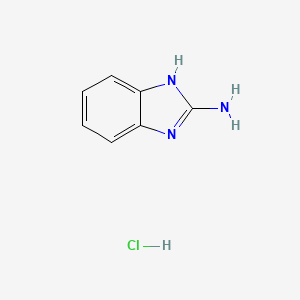
3-Methyl-5-(thiophen-2-yl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(thiophen-2-yl)pentan-2-ol is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol can be achieved through several methods. One common approach involves the condensation of α-campholenaldehyde with methyl ethyl ketone, followed by selective hydrogenation of the resulting unsaturated ketone . This method ensures the formation of the desired compound with high specificity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(thiophen-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(thiophen-2-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom, similar to the core structure of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol.
2-Thiophenecarboxaldehyde: A derivative of thiophene with an aldehyde functional group.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with boronic acid functionality.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a pentanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H16OS |
|---|---|
Molekulargewicht |
184.30 g/mol |
IUPAC-Name |
3-methyl-5-thiophen-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-8(9(2)11)5-6-10-4-3-7-12-10/h3-4,7-9,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
KATBVONXCYXBBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CS1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)



![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)


phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)


